molecular formula C42H64O14 B588988 Tenacissoside G

Tenacissoside G

Cat. No.: B588988
M. Wt: 792.9 g/mol
InChI Key: OHDJGUWKOIBIKY-SGFNNURDSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Tenacissoside G, also known as Tenacissimoside A, is a C21 steroid derived from the stems of Marsdenia tenacissima . It has been identified to interact with several targets, including P53, JAK-1, and HIF1α . These targets play crucial roles in various cellular processes, such as cell cycle regulation, immune response, and hypoxia response, respectively .

Mode of Action

This compound interacts with its targets to exert its therapeutic effects. For instance, it promotes apoptosis, inhibits angiogenesis, and improves immune function through targeting P53, JAK-1, and HIF1α, respectively . The compound’s interaction with these targets leads to changes in their activity, thereby influencing the cellular processes they regulate.

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to trigger apoptosis in osteosarcoma cells by inhibiting the HIF-1 signaling pathway and modulating PD-1 expression and the PD-1 checkpoint pathway in cancer . Additionally, it has been found to inhibit the proliferation of colorectal cancer cells via the ATM-CHK2-p53 pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in rats. After oral administration (5 mg/kg), the bioavailability of this compound was found to be 22.9% . This suggests that the compound is partially absorbed and metabolized in the body, which could impact its bioavailability and therapeutic effects.

Result of Action

At the molecular level, this compound has been shown to significantly inhibit the expression of iNOS, TNF-α, IL-6, MMP-3, MMP-13, and the degradation of collagen-II . At the cellular level, it has been found to suppress the proliferation of colorectal cancer cells and induce cell cycle arrest . It also triggers apoptosis by increasing Bax expression and Caspase-3 activity, and decreasing Bcl-2 expression .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of calcium has been found to increase the contents of Tenacissoside I, G, and H . This suggests that the compound’s action, efficacy, and stability could be influenced by the calcium concentration in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tenacissoside G involves the extraction from the stems of Marsdenia tenacissima. The extraction process typically includes the use of solvents such as methanol and acetone . The compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods as those used in laboratory settings. The large-scale extraction involves the use of solvents and chromatographic techniques to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tenacissoside G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Comparison with Similar Compounds

Properties

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDJGUWKOIBIKY-SGFNNURDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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